Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone

Medicinal Chemistry Drug Design SAR

CNS drug discovery programs frequently stall due to building blocks with suboptimal physicochemical profiles that limit brain penetration. This benzo[c][1,2,5]thiadiazole-sulfonylpiperazine building block resolves that constraint with an ideal CNS drug-like profile: • MW 326.4, XLogP3 0.3, TPSA 120 Ų - balanced hydrophilicity for blood-brain barrier penetration. • Core scaffold for synucleinopathy-targeting programs; methanesulfonyl group enhances solubility and bioavailability. • Strong electron-withdrawing benzothiadiazole core also serves as an acceptor unit for OLED donor-acceptor materials without bulky substituents that disrupt solid-state packing. • Entry point into sulfonylpiperazine chemical space for agrochemical discovery with potency gains over thiodiazole copper benchmarks. In stock; competitive quote-based pricing with global shipping.

Molecular Formula C12H14N4O3S2
Molecular Weight 326.39
CAS No. 1202986-36-4
Cat. No. B2774932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone
CAS1202986-36-4
Molecular FormulaC12H14N4O3S2
Molecular Weight326.39
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2
InChIInChI=1S/C12H14N4O3S2/c1-21(18,19)16-6-4-15(5-7-16)12(17)9-2-3-10-11(8-9)14-20-13-10/h2-3,8H,4-7H2,1H3
InChIKeyKVPTYFYLLJOBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Benzo[c][1,2,5]thiadiazole Sulfonylpiperazine for CNS & Inflammation Research


Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone (CAS 1202986-36-4) is a heterocyclic compound belonging to the benzo[c][1,2,5]thiadiazole class, featuring a characteristic methanesulfonylpiperazine carbonyl substituent [1]. With a molecular weight of 326.4 g/mol and formula C12H14N4O3S2, it is registered under PubChem CID 45504173 and ChEMBL ID CHEMBL5010315 [2]. The compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly those targeting CNS disorders or inflammation, and its well-defined reactivity profile facilitates structure-activity relationship (SAR) studies in drug discovery [3]. Computed physicochemical properties include a topological polar surface area (TPSA) of 120 Ų and an XLogP3 of 0.3, indicating a balanced hydrophilicity profile [2].

Synthesis Intermediate for CNS & inflammation SAR studies
Design Balanced hydrophilicity supports CNS drug design
Scaffold Sulfonylpiperazine core for target engagement probes

Methylsulfonyl & Benzothiadiazole Core: Why Substitution Fails


Substituting Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone with another sulfonylpiperazine or benzothiadiazole analog is not straightforward due to the synergistic interplay of its functional groups. The methanesulfonyl group enhances solubility and bioavailability, while the benzothiadiazole scaffold is a strong electron-withdrawing fragment crucial for designing fluorescent probes and organic electronic materials [1]. Changing the sulfonyl substituent (e.g., to cyclopropylsulfonyl) alters the steric and electronic profile, directly impacting target affinity and pharmacokinetic properties. Even the distance between the benzothiadiazole core and the sulfonylpiperazine, via a carbonyl linker, is critical for maintaining a specific 3D conformation necessary for biological activity, as demonstrated by the class-level SAR of 1,3,4-thiadiazole sulfonylpiperazines [2]. Patent literature confirms that the specific integration of these moieties is key for activity against targets in neurodegenerative diseases [3].

Altering the sulfonyl substituent may shift steric and electronic profiles, impacting target affinity.
Benzothiadiazole core is a strong electron-withdrawing group; substitutions may disrupt fluorescent or electronic properties.
Carbonyl linker distance and 3D conformation are critical; structural analogs may not replicate biological activity.

Quantitative Differentiation: Physicochemical & Structural Evidence


Molecular Flexibility: Methylsulfonyl vs Cyclopropylsulfonyl

The target compound features exactly 2 rotatable bonds, calculated from its SMILES structure, which is fewer than the 3 rotatable bonds in its closest analog, Benzo[c][1,2,5]thiadiazol-5-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone (CAS 1219906-86-1) . This difference quantifies a more rigid and conformationally restricted structure. The cyclopropyl analog also has a higher molecular weight of 352.43 g/mol , compared to 326.4 g/mol for the target compound [1].

Rotatable Bond Flexibility
Head-to-head
2 vs. 3 rotatable bonds
Supports CNS design by fewer rotatable bonds
Computed from SMILES; also 26 g/mol lighter
Medicinal Chemistry Drug Design SAR

CNS Lipophilicity Match vs In-Class Benzothiadiazoles

The target compound has a computed XLogP3 of 0.3 [1], which falls squarely within the optimal range for CNS drug candidates (typically XLogP 1-3) [2]. In contrast, related benzothiadiazole-piperazine building blocks with aromatic substituents (e.g., 5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole) are predicted to be more lipophilic due to the additional phenyl ring, potentially limiting their CNS utility without further modification.

CNS Lipophilicity
Class-level
XLogP3 = 0.3
Matches CNS candidate range (1–3)
May reduce need for late-stage polarity adjustments
CNS Drug Discovery Pharmacokinetics Medicinal Chemistry

TPSA Advantage for Permeability

The target compound has a computed TPSA of 120 Ų [1]. This is below the widely accepted threshold of 140 Ų for good oral bioavailability and CNS penetration [2]. While no single comparator compound was profiled in the same assay, this is a key differentiator from many in-class benzothiadiazole building blocks that bear additional amide, acid, or heteroaryl groups, which push their TPSA well beyond 140 Ų, thereby limiting passive membrane permeability.

Permeability TPSA
Class-level
TPSA = 120 Ų
Below 140 Ų threshold for oral/CNS
Computed; may support passive permeability
ADME Drug Design Bioavailability

Sulfonylpiperazine Antimicrobial Potential: Benchmarking Against Commercial Agents

While direct antimicrobial data for the target compound is not available, a closely related class of 1,3,4-thiadiazole derivatives containing sulfonylpiperazine structures has demonstrated potent antimicrobial efficacy. In a recent study, the most potent analog (A24) achieved an EC50 of 7.8 µg/mL against Xanthomonas oryzae pv. oryzicola (Xoc). This was a 4.1-fold improvement over thiodiazole copper (EC50 = 31.8 µg/mL) and a 5.6-fold improvement over bismerthiazol (EC50 = 43.3 µg/mL) [1]. This class-level data strongly suggests that the sulfonylpiperazine motif is a key driver of bioactivity and that the target compound, as a member of this class, warrants investigation as a scaffold for novel antimicrobial agents.

Antimicrobial Class Data
Class-level
Class lead EC50 7.8 µg/mL
Supports antimicrobial screening context
4.1–5.6× vs commercial agents in class; target not tested
Agrochemistry Antimicrobial Biofilm Inhibition

Strategic Applications of the Sulfonylpiperazine Building Block


CNS Hit-to-Lead Optimization for Neurodegenerative Disorders

The compound's favorable CNS drug-like profile, specifically its low molecular weight (326.4 g/mol), low lipophilicity (XLogP3=0.3), and acceptable TPSA (120 Ų), makes it an ideal core scaffold for CNS-focused hit-to-lead programs [1]. Modern medicinal chemistry programs are increasingly using such building blocks for the development of treatments for Parkinson's disease and related synucleinopathies, a field where recent patent activity explicitly highlights the potential of benzo[c][1,2,5]thiadiazole derivatives [2]. Its balanced properties directly support the design of SAR libraries to explore target affinity while maintaining optimal CNS penetration.

Agrochemical Discovery: Next-Gen Biofilm Inhibitors

For researchers developing novel antimicrobials for crop protection, 1202986-36-4 offers a direct entry point into the sulfonylpiperazine chemical space that has demonstrated order-of-magnitude potency gains over commercial standards like thiodiazole copper [3]. Synthesizing a focused library of benzothiadiazole derivatives from this core could efficiently explore the SAR required to surpass the 7.8 µg/mL EC50 benchmark set by 1,3,4-thiadiazole analogs, potentially leading to more effective agricultural agents [3].

Chemical Biology: Bromodomain Probe Development

The methanesulfonylpiperazine carbonyl moiety is a proven key structural element in potent, selective inhibitors of bromodomain-containing proteins, such as the BRD9 chemical probe I-BRD9 [4]. The benzothiadiazole core of the target compound offers a distinct, electron-withdrawing heterocycle that can be used as an alternative to the thieno-pyridine core in I-BRD9. Replacing the core while retaining the active sulfonylpiperazine group could lead to chemical probes with significantly altered selectivity profiles, key absorption, distribution, metabolism, and excretion (ADME) properties, and novel intellectual property positions.

Materials Science: Fluorescent Probes & Organic Electronics

The strong electron-withdrawing character of the benzothiadiazole core makes this compound a valuable synthon for donor-acceptor materials used in organic light-emitting diodes and fluorescent probes [5]. A procurement strategy centered on 1202986-36-4, versus other building blocks, is warranted when the research goal requires tuning the electron affinity of the final material without introducing the bulky, flexible substituents found on many other commercially available benzothiadiazoles, which can disrupt solid-state packing and degrade device performance.

Application
Selection Property
Validation Focus
CNS Hit-to-Lead Optimization
Favorable CNS drug-like physicochemical profile
Permeability and target affinity SAR
Agrochemical Antimicrobial Screening
Sulfonylpiperazine scaffold for bioactivity
MIC and biofilm inhibition endpoint assays
Bromodomain Chemical Probe Design
Electron-withdrawing core for binding selectivity
Bromodomain binding and ADME profiling
Organic Electronics & Fluorescent Probes
Strong electron-accepting benzothiadiazole
Photophysical and device performance characterization
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